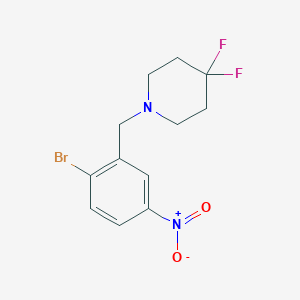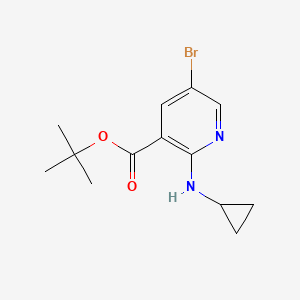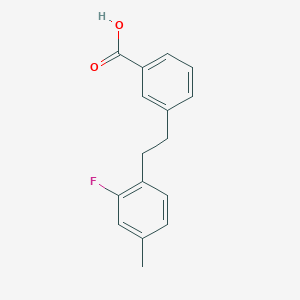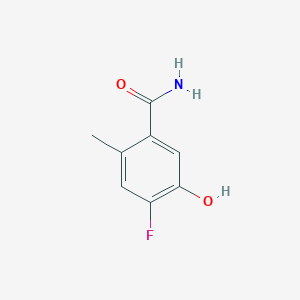
4-Fluoro-5-hydroxy-2-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-5-hydroxy-2-methylbenzamide is an organic compound with a benzamide structure substituted with a fluorine atom at the 4-position, a hydroxyl group at the 5-position, and a methyl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-5-hydroxy-2-methylbenzamide typically involves the introduction of the fluorine, hydroxyl, and methyl groups onto a benzamide core. One common method is the halogenation of 2-methyl-5-nitrobenzoic acid followed by reduction and subsequent amide formation. The reaction conditions often involve the use of halogenating agents such as N-fluorobenzenesulfonimide (NFSI) and reducing agents like iron powder or tin chloride in acidic media .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.
化学反应分析
Types of Reactions
4-Fluoro-5-hydroxy-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group in precursor compounds can be reduced to an amine using reducing agents like iron powder or tin chloride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Iron powder, tin chloride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions include various substituted benzamides, depending on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while nucleophilic substitution of the fluorine atom can lead to a wide range of derivatives.
科学研究应用
4-Fluoro-5-hydroxy-2-methylbenzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
作用机制
The mechanism of action of 4-Fluoro-5-hydroxy-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the hydroxyl and methyl groups contribute to its overall stability and reactivity. The exact pathways and targets depend on the specific application and derivative being studied .
相似化合物的比较
Similar Compounds
4-Fluoro-2-methylbenzamide: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.
5-Hydroxy-2-methylbenzamide: Lacks the fluorine atom, affecting its binding affinity and selectivity.
4-Fluoro-5-hydroxybenzamide: Lacks the methyl group, influencing its overall stability and reactivity.
Uniqueness
4-Fluoro-5-hydroxy-2-methylbenzamide is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its binding interactions, while the hydroxyl and methyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.
属性
IUPAC Name |
4-fluoro-5-hydroxy-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-4-2-6(9)7(11)3-5(4)8(10)12/h2-3,11H,1H3,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIWIHBNMGDGSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)N)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[3-Bromo-5-(pyrrolidine-1-carbonyl)-phenyl]-methanesulfonamide](/img/structure/B8130821.png)
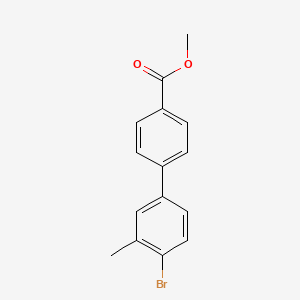
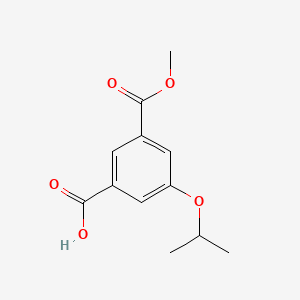
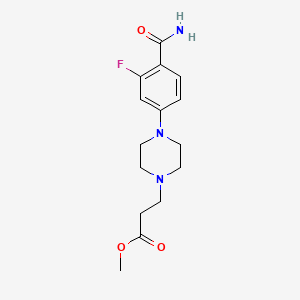
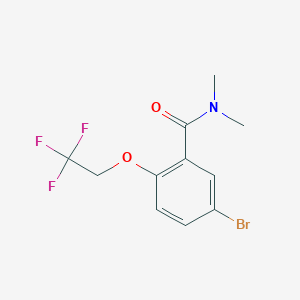
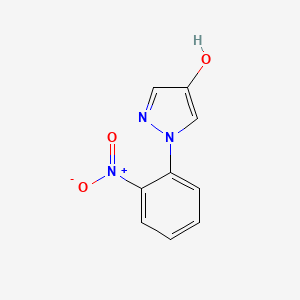
![4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine-2-carboxylic acid diethylamide](/img/structure/B8130856.png)
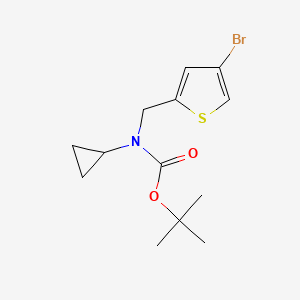
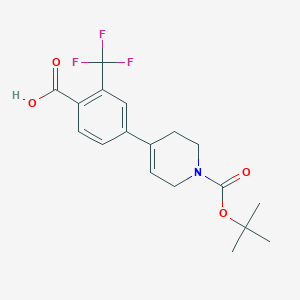
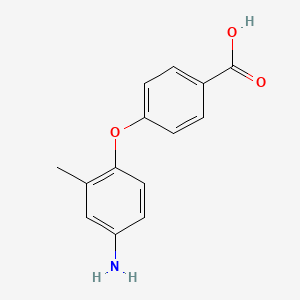
![4-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B8130902.png)
